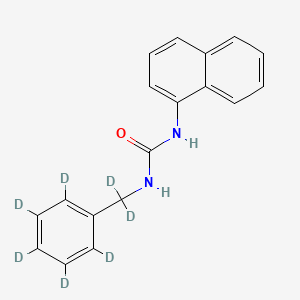

1-Benzyl-3-naphthalen-1-yl-urea-d7

Description

Overview of Urea (B33335) Chemistry and its Structural Significance in Organic Frameworks

Urea, with its central carbonyl group bonded to two nitrogen atoms, is a fundamental building block in organic chemistry. acdlabs.comwikipedia.org Derivatives of urea, formed by replacing one or more hydrogen atoms with other functional groups (alkyl, aryl, etc.), are known as substituted ureas. acdlabs.com These compounds are prevalent in numerous biologically active molecules and are synthesized through various methods, including the reaction of amines with isocyanates or via the Hofmann rearrangement of primary amides. wikipedia.orgorganic-chemistry.org

The structural significance of the urea functional group stems from its ability to act as both a hydrogen bond donor (through the N-H groups) and acceptor (through the carbonyl oxygen). This dual capability facilitates self-assembly and molecular recognition, making urea moieties critical components in supramolecular chemistry and materials science. nih.gov They are used to create highly ordered, porous structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where the urea linkage directs the framework's structure and can serve as a catalytic site. nih.govresearchgate.netescholarship.orgacs.org

The Role of Benzyl (B1604629) and Naphthalene (B1677914) Moieties in Organic Synthesis and Functional Compound Design

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (–CH2–) group, is a common structural unit in organic chemistry. wikipedia.orgucla.edu It is frequently used as a protecting group for alcohols and amines in multi-step syntheses due to its relative stability and the possibility of its selective removal under specific conditions, often through catalytic hydrogenolysis. wikipedia.orgfiveable.mecommonorganicchemistry.com The hydrogen atoms on the methylene carbon, known as benzylic hydrogens, exhibit enhanced reactivity, making the benzylic position a key site for functionalization. curlyarrows.com

The naphthalene moiety, composed of two fused benzene rings, is a privileged structure in medicinal chemistry and materials science. researchgate.net Its extended aromatic system and rigid, planar structure are found in many synthetic drugs and natural products. lifechemicals.com Incorporating a naphthalene scaffold into a molecule can influence its binding affinity to biological targets, its pharmacokinetic properties, and its photophysical characteristics. acs.orgnih.gov The design of naphthalene-based compounds is a significant area of research for developing new therapeutic agents and functional materials. lifechemicals.comijpsjournal.com

Fundamental Principles and Research Applications of Isotopic Labeling, with Emphasis on Deuterium (B1214612)

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. wikipedia.org This substitution creates a "labeled" compound that is chemically similar to its parent but can be distinguished by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This technique is invaluable for tracing the path of molecules through chemical reactions or biological systems. creative-proteomics.comnumberanalytics.com

Deuterium (²H or D), a stable isotope of hydrogen, is widely used for isotopic labeling. musechem.com Replacing hydrogen with deuterium is one of the most conservative structural changes possible, yet it can have a profound impact on the molecule's properties due to the mass difference. chem-station.comnih.gov This leads to the kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger and broken more slowly than the corresponding carbon-hydrogen (C-H) bond. chem-station.com This effect is exploited in drug discovery to enhance metabolic stability and in mechanistic studies to identify rate-determining steps. nih.govacs.org

The use of deuterium labeling in scientific research dates back to the early days of isotope chemistry. Its application in drug development began to gain traction in the 1960s. nih.gov Early studies used deuterium to investigate reaction mechanisms by observing how isotopic substitution at a specific position affected the reaction rate. chem-station.com This application of the kinetic isotope effect provided direct evidence for bond-breaking events in transition states, helping to elucidate complex reaction pathways. chem-station.com Over the decades, with advancements in analytical instrumentation, the use of deuterium labeling has expanded from fundamental mechanistic studies to a routine and sophisticated tool in pharmaceutical research, particularly in the study of drug metabolism and pharmacokinetics (ADME). musechem.comacs.org

In many drug molecules, benzylic positions are susceptible to metabolic modification by cytochrome P450 enzymes, typically through oxidation. This metabolic process can lead to rapid clearance of the drug from the body, reducing its efficacy. The rationale for incorporating seven deuterium atoms onto the benzyl group of 1-Benzyl-3-naphthalen-1-yl-urea is rooted in the kinetic isotope effect.

By replacing the hydrogen atoms on the aromatic ring and the benzylic methylene group with deuterium, the C-D bonds become significantly stronger than the original C-H bonds. This increased bond strength slows the rate of metabolic cleavage at these positions. chem-station.comnih.gov For a compound like 1-Benzyl-3-naphthalen-1-yl-urea-d7, this deuteration makes it an ideal stable-isotope-labeled internal standard (SIL-IS) for use in quantitative bioanalysis.

Research Scope and Objectives for this compound

The specific compound this compound is identified as a deuterated variant of an impurity related to Tideglusib. clearsynth.com Its primary research application is to serve as a stable-isotope-labeled internal standard (SIL-IS) in analytical chemistry.

The main objective for using this compound is to achieve accurate and precise quantification of the non-deuterated parent compound, Tideglusib, or its impurities in complex biological matrices such as plasma or tissue samples. In mass spectrometry-based assays (e.g., LC-MS/MS), a known amount of the deuterated standard is added to the sample. Since the SIL-IS is chemically identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization, but is distinguishable by its higher mass. This allows it to correct for variations in sample processing and instrument response, leading to highly reliable measurements of the analyte's concentration. Such measurements are critical during drug discovery and development for pharmacokinetic, toxicokinetic, and metabolic studies. acs.org

Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | clearsynth.com |

| Synonyms | N-1-Naphthalenyl-N'-(phenylmethyl)urea-d7; 1-Benzyl-3-(1-naphthyl)urea-d7; Tideglusib Impurity-d7 | clearsynth.com |

| Molecular Formula | C₁₈H₉D₇N₂O | clearsynth.com |

| Molecular Weight | 283.38 g/mol | clearsynth.com |

Summary of Key Moieties and Techniques

| Moiety / Technique | Role in Compound / Research |

| Urea Linkage | Connects the benzyl and naphthalene groups; provides hydrogen bonding capability. |

| Benzyl Group | A key structural component; site of deuteration to create a stable isotopic label. |

| Naphthalene Group | A core aromatic scaffold common in pharmacologically active molecules. |

| Deuterium Labeling | Provides a mass shift for use as an internal standard in mass spectrometry without significantly altering chemical properties. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16N2O |

|---|---|

Molecular Weight |

283.4 g/mol |

IUPAC Name |

1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C18H16N2O/c21-18(19-13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H2,19,20,21)/i1D,2D,3D,7D,8D,13D2 |

InChI Key |

FWIZGBBRZIIRBG-DZFJQUJPSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])NC(=O)NC2=CC=CC3=CC=CC=C32)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1 Benzyl 3 Naphthalen 1 Yl Urea D7

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-Benzyl-3-naphthalen-1-yl-urea-d7.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For a molecule like 1-benzyl-3-(1-naphthyl)urea, the non-deuterated parent compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, which can readily donate π-electrons. The LUMO, conversely, would likely be distributed across the urea (B33335) moiety and the phenyl ring, regions that can accept electron density. The deuteration of the benzyl (B1604629) group in this compound is not expected to significantly alter the energies of the frontier orbitals, as the electronic effects of deuterium (B1214612) are minimal. Therefore, the general electronic behavior predicted for the parent compound remains a valid approximation.

Table 1: Illustrative Frontier Orbital Energies and Properties for a Representative N-Aryl-N'-benzylurea

| Parameter | Illustrative Value | Description |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Energy difference between HOMO and LUMO, a measure of molecular stability and reactivity. |

| Ionization Potential (I) | 5.8 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.2 eV | The energy released when an electron is added to the molecule. |

Note: These are illustrative values for a typical N-aryl-N'-benzylurea, calculated using DFT methods, and serve to demonstrate the concepts.

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the most negative electrostatic potential is expected to be located around the carbonyl oxygen of the urea group, making it a primary site for hydrogen bonding and interaction with electrophiles. The nitrogen atoms of the urea group and the aromatic rings will also exhibit negative potential. The hydrogen atoms bonded to the nitrogen atoms will show the most positive potential, making them the primary sites for nucleophilic attack or deprotonation.

Fukui functions can be calculated to provide a more quantitative measure of reactivity at different atomic sites. These functions indicate the change in electron density at a particular point when the total number of electrons in the system changes, thereby identifying the most electrophilic and nucleophilic sites within the molecule.

The conformational flexibility of this compound is primarily determined by the rotation around the C-N bonds of the urea linkage. Studies on similar N-aryl-N'-alkyl ureas have shown that they can exist in different conformations, with the trans-cis and trans-trans arrangements being the most common. nih.gov The relative stability of these conformers is influenced by steric hindrance and the potential for intramolecular hydrogen bonding. nih.govresearchgate.net

Molecular Dynamics Simulations and Solvent Effects on Molecular Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent environment. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about solvation, aggregation, and the stability of different conformations in solution. acs.orgnih.gov

Prediction of Spectroscopic Signatures Influenced by Deuteration (e.g., Vibrational Frequencies, NMR Chemical Shifts)

The primary effect of deuteration is the change in mass of the hydrogen atoms, which significantly influences the vibrational frequencies of the C-D bonds compared to C-H bonds. This isotopic substitution is a powerful tool in spectroscopic analysis.

Vibrational Frequencies: The stretching frequency of a C-D bond is significantly lower than that of a C-H bond (approximately 2100-2200 cm⁻¹ for C-D vs. 2800-3000 cm⁻¹ for C-H). This is due to the increased reduced mass of the C-D oscillator. Computational methods can accurately predict these shifts in the vibrational spectrum. osti.gov For this compound, the seven deuterium atoms on the benzyl group would lead to the appearance of new bands in the 2100-2200 cm⁻¹ region of the infrared and Raman spectra, and a corresponding disappearance of the C-H stretching bands from the non-deuterated benzyl group.

NMR Chemical Shifts: Deuteration also affects NMR spectra. While the effect on the chemical shift of the attached carbon (¹³C NMR) is generally small (an isotopic shift of a fraction of a ppm), the effect on the proton (¹H) NMR is the complete disappearance of the signal from the deuterated position. ox.ac.uk In the ¹H NMR spectrum of this compound, the signals corresponding to the seven protons of the benzyl group would be absent. This is a common technique used to simplify complex spectra and aid in signal assignment. Computational prediction of NMR chemical shifts has become a reliable tool in structural elucidation. researchgate.netgithub.io

Table 2: Predicted Spectroscopic Changes upon Deuteration of the Benzyl Group

| Spectroscopic Technique | Property | Change upon Deuteration |

| Infrared/Raman | Vibrational Frequency | Disappearance of C-H stretching bands (~2900-3000 cm⁻¹); Appearance of C-D stretching bands (~2100-2200 cm⁻¹). |

| ¹H NMR | Chemical Shift/Signal | Complete disappearance of the signals corresponding to the benzyl protons. |

| ¹³C NMR | Chemical Shift | Minor upfield shift (isotope effect) for the deuterated carbons; C-D coupling may be observed. |

Computational Analysis of Reaction Pathways and Transition States Relevant to Synthesis or Degradation

Computational chemistry can be used to explore the mechanisms of chemical reactions, including the synthesis and degradation of this compound. A common synthetic route to such ureas involves the reaction of an isocyanate with an amine. For the parent compound, this would be the reaction of 1-naphthyl isocyanate with benzylamine (B48309).

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of Deuterated Compounds

Deuterium (B1214612) Nuclear Magnetic Resonance (2H NMR) Spectroscopy for Site-Specific Deuterium Location and Quantification

Deuterium (²H) NMR spectroscopy is a powerful technique for determining the precise location and extent of deuterium labeling within a molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei, which have a spin of 1. wikipedia.org This results in a quadrupolar nucleus, leading to broader signals compared to proton NMR. wikipedia.org However, this technique is highly effective in confirming the success of deuteration, as a strong signal in the ²H NMR spectrum corresponds to the presence of deuterium, which would be absent in the ¹H NMR spectrum of the non-deuterated analog. wikipedia.org

For 1-Benzyl-3-naphthalen-1-yl-urea-d7, the deuterium atoms are located on the benzyl (B1604629) group. The ²H NMR spectrum would be expected to show a distinct signal or set of signals corresponding to the seven deuterium atoms on the phenyl ring and the methylene (B1212753) bridge. The chemical shift of these signals would be similar to their proton counterparts, but with significantly lower resolution. wikipedia.org The integration of the ²H NMR signal allows for the quantification of the deuterium incorporation at each specific site. In solid-state ²H NMR, the quadrupolar splitting can provide information about the orientation and dynamics of the C-D bonds. wikipedia.org

Table 1: Expected ²H NMR Data for this compound

| Position | Expected Chemical Shift (δ) | Multiplicity |

| Benzyl-d5 (aromatic) | ~7.2-7.4 ppm | Broad singlet |

| Benzyl-d2 (methylene) | ~4.4 ppm | Broad singlet |

Vibrational Spectroscopy (FTIR, Raman) for Analyzing Isotopic Shifts and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in studying the effects of isotopic substitution on molecular vibrations. The replacement of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the corresponding bonds.

In the FTIR and Raman spectra of this compound, the most significant changes compared to the non-deuterated compound would be observed in the C-D stretching and bending regions. The C-H stretching vibrations in aromatic and aliphatic compounds typically appear in the range of 3100-2850 cm⁻¹. pressbooks.publibretexts.org Due to the increased mass of deuterium, the C-D stretching vibrations are expected to shift to a lower frequency, typically around 2300-2100 cm⁻¹.

Similarly, C-H bending vibrations will also exhibit an isotopic shift to lower wavenumbers. Aromatic C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern of the benzene (B151609) ring, would also be affected. pressbooks.publibretexts.org The complementarity of FTIR and Raman spectroscopy is advantageous; vibrations that are weak or inactive in one technique may be strong in the other. spectroscopyonline.com For instance, the symmetrical vibrations of the deuterated phenyl ring might be more prominent in the Raman spectrum. youtube.com

Table 2: Expected Isotopic Shifts in Vibrational Spectra

| Vibrational Mode | Typical Wavenumber (C-H) | Expected Wavenumber (C-D) |

| Aromatic C-H/C-D Stretch | ~3030 cm⁻¹ pressbooks.pub | ~2250 cm⁻¹ |

| Aliphatic C-H/C-D Stretch | ~2900 cm⁻¹ researchgate.net | ~2100 cm⁻¹ |

| Aromatic C-H/C-D Bending | 1450-1600 cm⁻¹ pressbooks.publibretexts.org | Lower frequency region |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Pathway Analysis of Deuterated Analogues

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula and assessing the isotopic purity of deuterated compounds. nih.govrsc.org For this compound, HRMS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the incorporation of seven deuterium atoms. clearsynth.com

The isotopic purity can be determined by analyzing the relative abundances of the different isotopologues (molecules differing only in their isotopic composition). nih.gov A high isotopic purity would be indicated by a dominant peak corresponding to the d7 species, with minimal contributions from d0 to d6 species. nih.govrsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the deuterated compound. The fragmentation pattern of this compound will differ from its non-deuterated counterpart due to the presence of deuterium atoms. The mass shifts in the fragment ions can help to pinpoint the location of the deuterium labels within the molecule, thus corroborating the findings from ²H NMR. nih.gov For instance, the fragmentation of the urea (B33335) linkage could lead to the formation of deuterated benzylamine (B48309) and naphthyl isocyanate fragments, the masses of which would confirm the site of deuteration.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

For urea derivatives, X-ray crystallography can reveal important details about intermolecular interactions, such as hydrogen bonding and π-stacking. nih.gov The urea moiety itself can participate in various hydrogen bonding networks, which play a crucial role in the crystal packing. nih.gov The relative orientation of the benzyl and naphthalenyl rings can also be determined, providing insights into potential π-stacking interactions. nih.gov While X-ray crystallography does not directly distinguish between hydrogen and deuterium atoms, the structural information obtained is invaluable for understanding the solid-state properties of the compound.

Chromatographic Techniques for Separation and Isotopic Purity Assessment (e.g., GC-MS, LC-MS for analytical standards, not dosage purity)

Chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the separation and purity assessment of analytical standards of deuterated compounds. nih.govcerilliant.com

LC-MS is particularly well-suited for the analysis of relatively polar and non-volatile compounds like this compound. mdpi.com The liquid chromatograph separates the compound of interest from any impurities, and the mass spectrometer provides detection and mass information. By comparing the retention time and mass spectrum of the deuterated compound with a non-deuterated standard, its identity can be confirmed. nih.gov The use of high-resolution mass spectrometry in conjunction with LC allows for the accurate determination of isotopic purity by analyzing the isotopic distribution of the molecular ion peak. nih.govrsc.org

It is important to note that deuterated compounds may exhibit slightly different chromatographic retention times compared to their non-deuterated analogs, a phenomenon known as the chromatographic isotope effect. nih.gov Typically, deuterated compounds elute slightly earlier than their protiated counterparts in reversed-phase liquid chromatography. nih.gov

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Information Provided |

| ²H NMR | Site-specific location and quantification of deuterium. wikipedia.org |

| FTIR/Raman | Isotopic shifts in vibrational frequencies, confirming deuteration. researchgate.net |

| HRMS | Isotopic purity, molecular formula confirmation, fragmentation analysis. nih.govrsc.org |

| X-ray Crystallography | Solid-state structure, conformation, intermolecular interactions. rsc.orgnih.gov |

| LC-MS | Separation from impurities, identity confirmation, isotopic purity assessment. mdpi.com |

Mechanistic Studies and Kinetic Investigations Utilizing Deuterium Labeling

Kinetic Isotope Effect (KIE) Studies on Reactions Involving 1-Benzyl-3-naphthalen-1-yl-urea-d7

Kinetic isotope effect studies are a cornerstone of physical organic chemistry for elucidating reaction mechanisms. libretexts.orgwikipedia.org By comparing the reaction rates of the deuterated compound (k_D) with its non-deuterated counterpart (k_H), a KIE (k_H/k_D) can be determined. The magnitude of this effect provides crucial information about bond-breaking and bond-forming events in the transition state. libretexts.orgpediaa.com

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. libretexts.org For C-H/C-D bonds, a primary KIE is typically significant, often in the range of 2–8. princeton.edu In the context of this compound, a primary KIE would be expected in reactions where a C-D bond on the benzyl (B1604629) group is cleaved during the slowest step. For instance, in a hypothetical oxidation reaction that involves the abstraction of a hydrogen atom from the benzylic position, a large k_H/k_D value would be anticipated.

A secondary kinetic isotope effect arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs, with typical values for deuterium (B1214612) substitution ranging from 0.7 to 1.5. wikipedia.org Secondary KIEs can be further classified as α, β, or γ depending on the position of the isotope relative to the reaction center. For reactions involving the urea (B33335) functionality of this compound, where the deuterated benzyl group is not the primary reaction site, a secondary KIE might be observed. The magnitude of this effect could provide information about changes in hybridization at the benzylic carbon or steric effects in the transition state. libretexts.org

A theoretical study on N,N'-diarylureas has shown that these molecules can exist as separable atropisomers due to slow rotation around the Ar-N bonds, and they can react with high diastereoselectivity. acs.org While 1-benzyl-3-naphthalen-1-yl-urea is not a diaryl urea in the strictest sense, the principles of sterically controlled reactivity could be analogous.

Table 1: Theoretical Kinetic Isotope Effects in a Hypothetical Reaction

| Reaction Type | Isotope Position | Expected KIE (k_H/k_D) Range | Implication |

| Benzylic C-H/C-D bond cleavage | Primary | 2 - 8 | C-D bond is broken in the rate-determining step. |

| Reaction at the urea moiety | Secondary (α) | 0.9 - 1.2 | Change in hybridization at the benzylic carbon in the transition state. |

| Reaction at the urea moiety | Secondary (β) | 1.05 - 1.15 | Steric or hyperconjugative effects from the benzyl group in the transition state. |

Note: The values presented are theoretical and based on general principles of KIEs. Actual experimental values would be required for a specific reaction.

The precise value of a KIE can offer detailed insights into the geometry of the transition state. princeton.edu For a primary KIE, a maximum value is typically observed when the hydrogen is symmetrically transferred in the transition state. Asymmetrical transition states, either "early" (reactant-like) or "late" (product-like), generally exhibit smaller KIEs. princeton.edu Therefore, by measuring the KIE for a reaction involving this compound, one could infer the nature of the transition state. For instance, in a hydrogen abstraction reaction, a KIE at the upper end of the expected range would suggest a transition state where the hydrogen atom is equally shared between the carbon and the abstracting species.

Secondary KIEs are also valuable for probing transition state structure. An inverse KIE (k_H/k_D < 1) at an α-carbon often indicates a change in hybridization from sp² to sp³, while a normal KIE (k_H/k_D > 1) suggests a change from sp³ to sp². epfl.ch These observations can help to build a detailed picture of the molecular rearrangements that occur during the reaction.

Reaction Pathway Analysis of Urea Formation or Transformation with Deuterated Tracers

Deuterium-labeled compounds are invaluable as tracers to follow the fate of specific atoms or molecular fragments through a reaction sequence. medchemexpress.com In the synthesis of 1-Benzyl-3-naphthalen-1-yl-urea, which could be formed from benzylamine (B48309) and 1-naphthyl isocyanate, deuteration of the benzylamine (as in benzylamine-d7) would allow for the unambiguous tracking of the benzyl group in the final product and any potential side products.

Should the urea derivative undergo further transformations, the deuterated benzyl group serves as a stable marker. For example, in metabolic studies, the presence of the d7-benzyl fragment in metabolites would confirm that this part of the molecule remained intact. medchemexpress.com Studies on the urease-catalyzed hydrolysis of hydroxyurea (B1673989) have utilized isotope effects to investigate the reaction mechanism, demonstrating the power of this technique in understanding urea transformations. nih.gov

Investigation of Intermediates and Reaction Mechanisms using Deuterium Probes

The presence of deuterium can influence the stability and reactivity of reaction intermediates. In some cases, the use of a deuterated substrate can lead to the accumulation of an intermediate that might otherwise be too transient to detect. This phenomenon, known as a "metabolic switch" when applied to drug metabolism, can be a useful tool for mechanistic investigation.

For reactions involving this compound, the deuterated benzyl group could potentially stabilize or destabilize cationic or radical intermediates formed at or near the benzylic position through hyperconjugation effects. While these effects are typically small, they can be sufficient to alter reaction pathways or the lifetimes of intermediates, providing valuable mechanistic clues. For example, deuterium labeling experiments have been used to elucidate the source of hydrogen atoms in reaction products and to understand the role of solvent in reaction mechanisms.

Solvation Effects and Hydrogen Bonding Dynamics in Deuterated Systems

The substitution of hydrogen with deuterium can subtly influence non-covalent interactions such as hydrogen bonding and van der Waals forces, which in turn can affect solvation dynamics. nih.gov The urea functionality is a strong hydrogen bond donor and acceptor, and the nature of these interactions is critical to the compound's properties and reactivity. mdpi.com

Computational studies on diaryl ureas have shown that hydrogen bonding plays a crucial role in their interaction with proteins and that solvent effects can significantly modulate the strength of these bonds. mdpi.com Similar principles would apply to 1-Benzyl-3-naphthalen-1-yl-urea, and the use of its deuterated form in conjunction with deuterated solvents could help to dissect the contributions of different hydrogen bonding interactions. Research on the solvation of amides and amines has highlighted the complexity of these interactions and the challenges in accurately modeling them, indicating an area where experimental data from deuterated compounds would be highly valuable.

Applications of 1 Benzyl 3 Naphthalen 1 Yl Urea D7 in Materials Science and Advanced Chemical Technologies

Supramolecular Chemistry and Self-Assembly Properties of Deuterated Urea (B33335) Derivatives

The urea functional group is a cornerstone of supramolecular chemistry, renowned for its ability to act as both a hydrogen bond donor and acceptor. bsb-muenchen.deresearchgate.net This dual nature facilitates the formation of robust, predictable, and directionally controlled non-covalent interactions, which are fundamental to creating complex, self-assembled architectures. nih.gov The replacement of hydrogen with deuterium (B1214612) in the urea moiety can significantly influence these interactions.

The primary driving force behind the self-assembly of urea derivatives is the formation of intermolecular hydrogen bonds. researchgate.net The planarity of the urea group and its defined geometry make it an ideal component for designing intricate supramolecular structures. researchgate.net In deuterated ureas like 1-Benzyl-3-naphthalen-1-yl-urea-d7, the N-D···O bonds are generally considered to be stronger and more stable than their N-H···O counterparts. stackexchange.com This phenomenon, known as the deuterium isotope effect, arises from the lower zero-point energy of the N-D bond compared to the N-H bond, resulting in a shorter and stronger bond.

The strength of these hydrogen bonds can be further tuned by the substituents on the urea nitrogens. nih.gov In this compound, the bulky and aromatic benzyl (B1604629) and naphthalenyl groups play a crucial role in directing the self-assembly process through steric effects and potential π-π stacking interactions, in concert with the primary hydrogen/deuterium bonding. Computational studies, such as Density Functional Theory (DFT), are employed to model and understand how factors like chalcogen substitution (e.g., thioureas) and electron-withdrawing groups can systematically alter hydrogen-bond donor strength. nih.gov For 1,3-disubstituted ureas, however, steric hindrance can sometimes disrupt the expected additive effects of these tuning factors. nih.gov

The characteristics of hydrogen bonding in urea-based systems are often investigated using techniques like Fourier-transform infrared (FTIR) spectroscopy, which can detect shifts in vibrational frequencies upon bond formation. nih.gov For deuterated compounds, NMR spectroscopy is also a powerful tool, as demonstrated in studies where changes in chemical shifts in D₂O were used to determine the critical aggregation concentrations of self-assembling urea benzene (B151609) derivatives. mdpi.com

Table 1: Factors Influencing Hydrogen Bonding in Urea Derivatives

| Factor | Influence on Hydrogen Bond Strength | Relevance to this compound |

|---|---|---|

| Isotopic Substitution | Deuterium (D) generally forms stronger, more stable hydrogen bonds than protium (B1232500) (H). stackexchange.com | The seven deuterium atoms can enhance the stability of self-assembled structures. |

| Substituents | Electron-withdrawing groups increase NH acidity and bond strength; bulky groups introduce steric effects. nih.gov | The benzyl and naphthalenyl groups provide steric direction and potential for secondary π-π interactions. |

| Solvent Environment | The polarity and hydrogen-bonding capacity of the solvent compete with and influence intermolecular urea-urea interactions. | Self-assembly behavior will differ significantly between nonpolar and aqueous media. |

The directional and robust nature of the hydrogen bonds in urea derivatives makes them excellent low-molecular-weight gelators (LMWGs). nih.govjst.go.jp These molecules can self-assemble in appropriate solvents to form extensive three-dimensional fibrillar networks that immobilize the solvent, resulting in a supramolecular gel. jst.go.jpnih.gov The process is often initiated by a nucleation event, followed by directional fiber growth. nih.gov The final morphology of these aggregates, which can range from needle-like crystals to dendritic nanofibers, is highly sensitive to subtle changes in the molecular structure, such as the nature of the hydrophobic substituents. nih.gov

Beyond gels, the continuous, one-dimensional hydrogen bonding between urea units can lead to the formation of supramolecular polymers. nih.govrsc.org These long, chain-like assemblies exhibit polymer-like properties in solution, such as high viscosity, but are held together by non-covalent bonds. rsc.org In other configurations, particularly with molecules designed to have specific geometries, urea derivatives can form discrete, closed structures like dimeric capsules through a defined number of intermolecular hydrogen bonds. bsb-muenchen.deresearchgate.netnih.gov

The introduction of deuterium in this compound is expected to enhance the stability and potentially alter the thermal properties of these supramolecular structures due to the stronger N-D···O bonds. This could lead to gels with higher thermal stability or polymers with different association constants compared to the non-deuterated analogue.

Role as a Deuterated Building Block in Advanced Organic Synthesis or Polymer Chemistry

Deuterated compounds are increasingly valuable as building blocks in organic synthesis, particularly for the development of new pharmaceuticals and advanced materials. grantome.comenamine.net The substitution of hydrogen with deuterium, a process known as deuteration, can significantly alter a molecule's pharmacokinetic properties by slowing down metabolic pathways that involve C-H bond cleavage. enamine.netenamine.net This "deuterium effect" has led to the development of FDA-approved deuterated drugs. enamine.net

This compound serves as a specialized building block, available commercially as a stable isotope-labeled compound. lgcstandards.comclearsynth.com Its utility in synthesis falls into several categories:

Mechanistic Studies: It can be used as a tracer in reaction mechanism studies to track the fate of specific parts of a molecule.

Polymer Chemistry: In polymer science, incorporating deuterated monomers can be used to study polymer dynamics and chain conformations using techniques like neutron scattering.

Medicinal Chemistry: As a derivative of a biologically active scaffold (urea derivatives are common in drug discovery), it can be used to synthesize novel deuterated molecules for biological evaluation. grantome.comnih.gov The synthesis of such building blocks is a critical step, as it allows for the precise and regioselective incorporation of deuterium into a larger target molecule. researchgate.netresearchgate.net

Development of Deuterated Analogues as Analytical Standards for Research Applications (excluding clinical assay quantification)

Stable isotope-labeled compounds are indispensable as internal standards in quantitative analysis, especially in mass spectrometry-based techniques. Their key advantage is that they are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the detector.

This compound is identified as a deuterated impurity of Tideglusib. clearsynth.comchemicalbook.com Tideglusib is an inhibitor of glycogen (B147801) synthase kinase 3β (GSK-3) investigated for various neurological conditions. chemicalbook.com In a research context, the deuterated compound serves as an ideal analytical standard for several purposes:

Impurity Profiling: To accurately identify and quantify the non-deuterated 1-Benzyl-3-naphthalen-1-yl-urea as an impurity in Tideglusib synthesis batches.

Metabolic Studies: In preclinical research, it can be used as an internal standard to quantify the formation of metabolites of Tideglusib or related compounds in complex biological matrices.

Pharmacokinetic Research: To ensure accurate measurement of the parent drug concentration in research studies by co-administering the labeled standard.

The use of deuterated standards like Urea (Standard) and Benzyl alcohol-13C is a common practice in analytical applications for ensuring precision and accuracy. medchemexpress.com

Exploration in Optoelectronic or Photonic Materials (if applicable to urea derivatives)

Urea and its derivatives have emerged as a promising class of materials for nonlinear optical (NLO) and optoelectronic applications. semanticscholar.org NLO materials can alter the properties of light passing through them and are crucial for technologies like lasers and optical data processing. semanticscholar.org The NLO response in organic molecules is often linked to factors like intramolecular charge transfer, π-conjugation, and a high molecular dipole moment. semanticscholar.org

Several studies have shown that urea-based crystals possess significant NLO properties, with some derivatives exhibiting first hyperpolarizability values many times higher than that of standard urea. scispace.comnih.gov For instance, metal-urea complexes and other derivatives are being explored for their potential in fabricating optoelectronic devices like light-emitting diodes (LEDs) and photovoltaic cells. jscholarpublishers.com The synthesis of optoelectronic biosensors using urease integrated with LEDs further highlights the versatility of urea-based systems in this field. nih.gov

While this compound has not been specifically studied for these applications, its molecular structure contains key features that are desirable for NLO activity:

Aromatic Rings: The benzyl and naphthalenyl groups provide extensive π-electron systems that can be readily polarized.

Donor-Acceptor Character: The urea moiety can participate in charge transfer interactions within the molecule.

Therefore, it represents a candidate for exploration in the development of novel organic optoelectronic and photonic materials.

High-Pressure Studies of Urea and Deuterium Mixtures, relevant to material properties

The behavior of materials under high pressure provides fundamental insights into their structural stability, compressibility, and potential for forming new phases. High-pressure studies on mixtures of deuterated urea and molecular deuterium (D₂) have been conducted primarily to investigate the possibility of forming hydrogen (or deuterium) storage materials. aip.orged.ac.ukdocumentsdelivered.com

The concept was to explore whether urea could form inclusion compounds, or clathrates, where D₂ molecules would be trapped within voids in the urea crystal lattice, similar to how water forms gas hydrates. aip.orgresearchgate.net Such materials, if stable, could be of interest for hydrogen-based energy systems. ed.ac.uk

Using high-pressure neutron diffraction, researchers studied mixtures of deuterated urea and D₂ at pressures up to 3.7 GPa. aip.orged.ac.uk The key findings from these studies were:

No Clathrate Formation: Within the pressure and temperature ranges studied, there was no evidence of D₂ molecules being incorporated into the urea crystal structure. The diffraction patterns only showed the expected compression of the pure deuterated urea phases. aip.orged.ac.uk

Material Properties: The experiments yielded valuable data on the material properties of deuterated urea under pressure. The lattice parameters were observed to decrease smoothly with increasing hydrostatic pressure, with no anomalies that would suggest guest-host interactions. ed.ac.uk

Bulk Modulus: From the compression data, the bulk modulus of the tetragonal phase I of deuterated urea was determined to be 10.4(2) GPa in the 0–0.3 GPa range, quantifying its resistance to compression. ed.ac.uk

These results, while negative in the context of hydrogen storage, provided crucial data on the fundamental material properties of deuterated urea under extreme conditions, contributing to the broader understanding of hydrogen-bonded molecular solids.

Future Directions and Emerging Research Avenues for Deuterated N Substituted Urea Derivatives

Development of Novel and Efficient Deuteration Strategies for Complex Molecules

The synthesis of complex deuterated molecules like N-substituted ureas demands innovative and efficient methods. Traditional approaches are often multi-step and can be costly, limiting their widespread application doi.org. The future lies in developing more direct and selective deuteration techniques.

Key emerging strategies include:

Hydrogen Isotope Exchange (HIE): This method allows for the direct replacement of hydrogen with deuterium (B1214612) in a late stage of the synthesis, which is highly efficient. acs.orgresearchgate.net HIE can be catalyzed by transition metals, acids, or bases, offering a versatile toolkit for chemists. researchgate.netacs.org For instance, base-mediated deuteration has been shown to be a cost-effective strategy for introducing deuterium into various organic molecules. acs.org

Catalytic Deuteration: The use of novel catalysts is a major area of development. Nanostructured iron catalysts, for example, have been used for the selective deuteration of (hetero)arenes using inexpensive D₂O. nih.gov Similarly, palladium on carbon (Pd/C) in combination with aluminum and D₂O facilitates selective H-D exchange reactions. nih.gov These methods offer high selectivity and are often more environmentally friendly.

Photocatalysis and Electrocatalysis: Light- and electricity-driven reactions are gaining traction for their mild conditions and high selectivity. researchgate.netresearchgate.net These techniques can activate specific C-H bonds for deuteration without affecting other sensitive functional groups within a complex urea (B33335) derivative. researchgate.net

| Deuteration Strategy | Description | Advantages | Reference |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a substrate. | Late-stage functionalization, atom economy. | acs.orgresearchgate.net |

| Base-Mediated Deuteration | Use of a base to promote H-D exchange. | Cost-effective, step-economical. | acs.org |

| Nanostructured Iron Catalysis | Iron nanoparticles catalyze deuteration using D₂O. | Scalable, uses inexpensive deuterium source. | nih.gov |

| Photocatalysis | Light-induced catalysis for C-H activation. | Mild reaction conditions, high selectivity. | researchgate.net |

Integration of Advanced Computational Methods with Experimental Deuterium Studies

The synergy between computational modeling and experimental work is revolutionizing deuterium studies. Computational tools are becoming indispensable for predicting deuteration sites, understanding reaction mechanisms, and interpreting complex analytical data. nih.govnih.govresearchgate.netacs.org

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein dynamics, and computational software is crucial for processing the vast amounts of data generated. nih.govnih.govresearchgate.netacs.org These tools can automate peptide identification, calculate deuterium uptake, and perform statistical analysis to identify significant changes. nih.govnih.govresearchgate.netacs.org For deuterated urea derivatives that may act as enzyme inhibitors or molecular probes, these computational methods can help elucidate their interaction with biological targets. By simulating how a molecule like 1-Benzyl-3-naphthalen-1-yl-urea-d7 might bind to a protein, researchers can better understand its mechanism of action.

Furthermore, Density Functional Theory (DFT) calculations are being used to study the mechanisms of reactions involved in the synthesis of urea derivatives, providing insights that can guide the development of more efficient synthetic routes.

Exploration of New Non-Biological and Non-Clinical Applications in Material Science and Catalysis

While much of the focus on deuteration has been in the life sciences, there is a growing interest in its application in material science and catalysis. researchgate.netresearchgate.net The kinetic isotope effect, where C-D bonds are stronger and break more slowly than C-H bonds, can be exploited to enhance the stability and performance of organic materials. nih.govmdpi.com

Organic Light-Emitting Diodes (OLEDs): Deuteration of the organic molecules used in OLEDs can increase their operational stability and lifespan by slowing down degradation pathways that involve C-H bond cleavage. acs.org

Catalysis Research: Deuterium-labeled compounds are used as mechanistic probes to understand reaction pathways. thalesnano.com By tracing the position of deuterium atoms throughout a chemical transformation, chemists can gain detailed insights into how catalysts function and how reactions proceed. acs.org

The unique properties of deuterated N-substituted ureas could be leveraged in the design of novel polymers, liquid crystals, or as components in advanced catalytic systems.

Interdisciplinary Research Integrating Deuterium Labeling with Emerging Analytical Techniques

The characterization of deuterated compounds requires sophisticated analytical techniques. Interdisciplinary research combining synthetic chemistry with advanced spectroscopy is essential for ensuring the quality and purity of these molecules.

High-Resolution Mass Spectrometry (HR-MS): HR-MS is critical for determining the level of isotopic enrichment in a deuterated compound. rsc.org It allows for precise mass determination, confirming the incorporation of deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact location of deuterium atoms within a molecule. thalesnano.comrsc.org It provides detailed structural information and verifies the integrity of the labeled compound. rsc.org

Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique provides a complete description of the isotopic composition of a sample, revealing the structural identity and percent composition of complex mixtures of isotopomers with very high resolution. acs.org

A combined strategy using both HR-MS and NMR is often employed to provide a comprehensive evaluation of the isotopic enrichment and structural integrity of deuterated compounds. rsc.org

| Analytical Technique | Information Provided | Importance for Deuterated Compounds | Reference |

| High-Resolution Mass Spectrometry (HR-MS) | Precise mass, isotopic enrichment level. | Confirms successful deuteration and purity. | rsc.org |

| Nuclear Magnetic Resonance (NMR) | Exact location of deuterium atoms, structural integrity. | Verifies regioselectivity of the labeling reaction. | thalesnano.comrsc.org |

| Molecular Rotational Resonance (MRR) | Isotopic composition, structural identity of isotopomers. | High-resolution analysis of complex mixtures. | acs.org |

Scalable Synthesis and Characterization of Deuterated Urea Derivatives for Industrial Research Needs

As deuterated compounds move from academic curiosities to valuable industrial products, the need for scalable and robust synthetic methods becomes paramount. nih.gov The development of methodologies for large-scale deuterium labeling is crucial for meeting the demands of pharmaceutical and material science research. nih.gov

Recent breakthroughs include the use of nanostructured iron catalysts that allow for the deuteration of products on a kilogram scale. nih.gov These processes are designed to be reliable, efficient, and suitable for an industrial setting. nih.gov Furthermore, continuous flow chemistry systems offer a promising avenue for the safe and efficient production of deuterated compounds, including the in-situ generation of deuterium gas from D₂O. thalesnano.com

The challenges in scaling up synthesis also extend to characterization. Quality control on an industrial scale requires rapid and reliable analytical methods to ensure batch-to-batch consistency in terms of isotopic purity and chemical integrity. The development of streamlined analytical workflows will be crucial for the industrial production of compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.